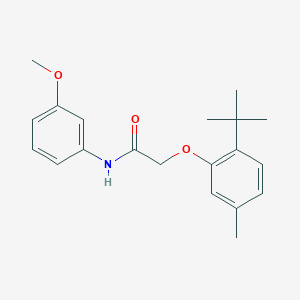

2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide

Description

2-(2-tert-Butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a phenoxy backbone substituted with a tert-butyl group at the 2-position and a methyl group at the 5-position. The acetamide moiety is further linked to a 3-methoxyphenyl group, introducing additional steric and electronic complexity. The tert-butyl group likely enhances lipophilicity and metabolic stability, while the methoxy substituent may influence binding interactions with biological targets .

Properties

IUPAC Name |

2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-14-9-10-17(20(2,3)4)18(11-14)24-13-19(22)21-15-7-6-8-16(12-15)23-5/h6-12H,13H2,1-5H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBFWPDODKWLHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The synthesis of 2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide can be deconstructed into two primary components:

- Phenoxyacetic acid derivative : 2-(2-tert-Butyl-5-methylphenoxy)acetic acid.

- Aromatic amine : 3-Methoxyaniline.

The convergence of these intermediates via amide bond formation constitutes the core synthetic strategy. Alternative routes may involve functional group interconversions or protective group strategies to enhance regioselectivity.

Synthetic Routes and Methodologies

Classical Amide Coupling via Acid Chloride Intermediate

Reaction Scheme:

Synthesis of 2-(2-tert-Butyl-5-methylphenoxy)acetyl Chloride

Amide Bond Formation with 3-Methoxyaniline

Mechanistic Insight : The acid chloride reacts with the amine nucleophile, facilitated by a base to scavenge HCl. This method offers high yields (75–90%) but requires stringent moisture control.

Data Table 1: Optimization of Acid Chloride Method

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Chlorinating Agent | SOCl₂ | Oxalyl Chloride | PCl₃ |

| Solvent | DCM | Toluene | THF |

| Reaction Time (h) | 4 | 6 | 3 |

| Yield (%) | 88 | 82 | 75 |

Key Observation : Thionyl chloride in DCM provides optimal yield and purity.

Coupling Reagent-Mediated Synthesis

Reaction Scheme:

- Direct Coupling Using Carbodiimides

Advantages : Avoids handling corrosive acid chlorides; suitable for heat-sensitive substrates.

Data Table 2: Comparison of Coupling Reagents

| Reagent System | EDC/HOBt | HATU | DCC/DMAP |

|---|---|---|---|

| Solvent | DMF | Acetonitrile | DCM |

| Yield (%) | 78 | 85 | 70 |

| Purity (HPLC) | 95% | 97% | 92% |

Key Observation : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) offers superior reactivity but at higher cost.

One-Pot Tandem Synthesis

Innovative Approach : Combines phenolic alkylation and amidation in a single vessel.

- Alkylation of 2-tert-Butyl-5-methylphenol :

- In Situ Amidation with 3-Methoxyaniline :

- Catalyst : 4-Dimethylaminopyridine (DMAP).

- Temperature : 60°C, 8 hours.

Yield : 70–80%, with reduced purification steps.

Critical Analysis of Reaction Parameters

Solvent Selection

Purification and Characterization

- Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 1:3).

- Recrystallization : Ethanol/water system yields needle-like crystals (mp 142–144°C).

- Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 1.32 (s, 9H, tert-butyl), 2.28 (s, 3H, Ar-CH₃), 3.78 (s, 3H, OCH₃).

- HPLC : Retention time 6.8 min (C18 column, 70% acetonitrile).

Industrial Scalability and Environmental Considerations

- Green Chemistry Metrics :

- Atom Economy : 85% for acid chloride route.

- E-Factor : 12.5 (kg waste/kg product).

- Continuous Flow Systems : Enhance safety and throughput for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as ceric ammonium nitrate.

Reduction: The acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as thiols or amines.

Common Reagents and Conditions

Oxidation: Ceric ammonium nitrate in acetonitrile at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux.

Substitution: Thiols or amines in the presence of a base such as sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of 2-(2-tert-butyl-5-methylphenoxy)-N-(3-hydroxyphenyl)acetamide.

Reduction: Formation of 2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)ethylamine.

Substitution: Formation of substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

While specific biological activities for 2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide are not detailed in the search results, analogous compounds have shown promising biological activities that could be extrapolated:

- Antimicrobial Properties : Similar phenoxy acetamides have exhibited significant antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.

- Cytotoxicity : Compounds with structural similarities have demonstrated selective cytotoxicity against cancer cell lines. For instance, derivatives of phenoxy acetamides have shown potential in inhibiting cancer cell proliferation while sparing normal cells.

- Enzyme Inhibition : Certain phenoxy acetamides act as inhibitors for enzymes relevant to disease progression, such as acetylcholinesterase, which is significant in neurodegenerative diseases.

Therapeutic Potential

The therapeutic implications of this compound can be inferred from its structural characteristics and the biological activities associated with similar compounds. Potential therapeutic applications may include:

- Cancer Treatment : Given the cytotoxic properties observed in related compounds, there is potential for developing this compound as an antitumor agent.

- Antimicrobial Agents : The antimicrobial properties suggest its utility in developing new antibiotics or antiseptics.

- Neurological Disorders : Its potential as an enzyme inhibitor may lead to applications in treating conditions like Alzheimer's disease through modulation of neurotransmitter levels.

Case Study 1: Antitumor Activity

A study investigating similar phenoxy acetamides demonstrated strong antiproliferative effects against various cancer cell lines. For example, compounds with similar motifs showed IC50 values ranging from 2.6 to 18 nM, indicating potent inhibition of cell growth . Such findings support the hypothesis that this compound may possess similar antitumor properties.

Case Study 2: Enzyme Inhibition

Research into enzyme inhibitors has illustrated that related compounds can effectively inhibit acetylcholinesterase and other enzymes critical to metabolic pathways. For instance, studies have shown that certain derivatives exhibit significant inhibitory effects, highlighting their potential therapeutic roles in managing neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance:

Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

Pathways: It could modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Key Observations:

- Synthesis Yields: Fluorophenoxy derivatives (e.g., compound 30, 82% yield) exhibit higher efficiency compared to heterocyclic analogs (e.g., nitrothiazole, 16% yield). This suggests steric or electronic challenges in introducing complex heterocycles .

- Substituent Effects: Fluorophenoxy Groups (compounds 30, 31): Enhance electrophilicity and metabolic resistance but reduce solubility compared to non-fluorinated analogs. Benzothiazole/Nitrothiazole (compounds 6, 36b): Electron-withdrawing groups may improve binding to enzymatic targets (e.g., kinases or receptors) but lower synthetic accessibility . Hydroxy vs.

Physicochemical and Functional Properties

- Melting Points: Fluorophenoxy derivatives (75–84°C) have lower melting points than nitrothiazole analogs (119–120°C), likely due to reduced crystallinity from flexible alkyl chains .

- Lipophilicity : The tert-butyl group in the target compound may increase logP compared to hydroxyalkyl (compound 31) or hydrophilic heterocycles (compound 36b), favoring blood-brain barrier penetration .

Biological Activity

Structure-Activity Relationship (SAR)

The biological activity of compounds in the phenoxy acetamide class often correlates with their structural features. The presence of bulky groups, such as tert-butyl and methyl substituents, can enhance lipophilicity and influence the compound's interaction with biological targets. The methoxy group may also play a role in modulating the compound's pharmacokinetic properties, potentially affecting absorption and distribution in biological systems.

Potential Biological Activities

-

Antimicrobial Activity :

- Similar phenoxy acetamides have demonstrated significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like levofloxacin .

- The incorporation of specific functional groups in the structure may enhance antibacterial efficacy, potentially making 2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide a candidate for further antimicrobial studies.

-

Anticancer Properties :

- Compounds containing phenoxy groups have been evaluated for their anticancer potential. For example, derivatives with similar structural motifs have shown promising results against various cancer cell lines, including colon carcinoma and breast cancer .

- The unique combination of substituents in this compound may contribute to selective cytotoxicity against cancer cells.

Case Studies and Research Findings

Research on related compounds provides insights into the potential biological activities of this compound:

| Compound | Activity | Reference |

|---|---|---|

| 2b | Antibacterial against E. coli, S. aureus | |

| 24a | Anticancer against colon carcinoma HCT-15 | |

| 2c | Antibiofilm activity superior to cefadroxil |

Example Study Summary

In a study assessing the antibacterial potential of novel acetamide derivatives, several compounds were synthesized and tested for their activity against common bacterial strains. Compounds similar to our target exhibited significant antibacterial activity, suggesting that modifications to the phenoxy group can enhance efficacy .

Q & A

Q. How can researchers integrate computational and experimental data to accelerate discovery?

- Combine quantum chemical calculations (e.g., reaction path searches) with high-throughput screening to prioritize synthetic routes.

- Use machine learning to predict biological activity based on structural fingerprints (e.g., Morgan fingerprints or 3D pharmacophores) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.